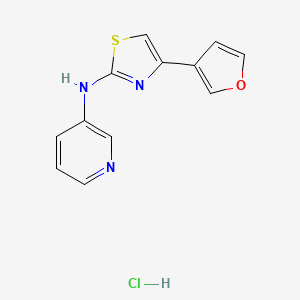

4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

説明

4-(Furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring fused aromatic systems: a thiazole core substituted with a furan ring at the 4-position and a pyridine moiety at the 2-amino group. Its hydrochloride salt enhances solubility and stability, making it a candidate for pharmaceutical and materials science research.

特性

IUPAC Name |

4-(furan-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS.ClH/c1-2-10(6-13-4-1)14-12-15-11(8-17-12)9-3-5-16-7-9;/h1-8H,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYZEWUJCOELLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC(=CS2)C3=COC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes:

Formation of Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.

Substitution Reactions: Introducing the furan and pyridine groups through nucleophilic substitution reactions.

Hydrochloride Salt Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Nucleophilic Substitution Reactions

The thiazole ring’s amine group (-NH-) at position 2 and the pyridine’s nitrogen are primary sites for nucleophilic substitution:

-

Alkylation/Acylation : The secondary amine reacts with alkyl halides (e.g., benzyl chloride) or acyl chlorides under basic conditions (e.g., K₂CO₃) to form N-alkylated or N-acylated derivatives.

-

Reagents : Ethanol or acetonitrile as solvents, elevated temperatures (60–80°C).

| Reaction Type | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Alkylation | Benzyl chloride, K₂CO₃ | Ethanol, reflux | N-Benzyl derivative | ~75% |

Electrophilic Aromatic Substitution (EAS)

The furan and pyridine rings undergo EAS at distinct positions:

-

Furan Ring : Electrophiles (e.g., NO₂⁺, Br⁺) attack the α-position (C2 or C5) due to furan’s electron-rich nature .

-

Pyridine Ring : EAS occurs at the meta position relative to the nitrogen (C5), requiring harsh conditions (e.g., HNO₃/H₂SO₄) .

Example Nitration :

Cross-Coupling Reactions

The compound’s halogenated analogues (e.g., brominated at thiazole C4 or pyridine C5) participate in palladium-catalyzed couplings:

-

Suzuki Reaction : With arylboronic acids (e.g., 4-fluorophenylboronic acid), yielding biaryl derivatives .

| Coupling Type | Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-pyridin-3-yl | 4-Fluorophenyl derivative | 68% |

Coordination Chemistry

The pyridine nitrogen and thiazole sulfur act as ligands for transition metals (e.g., Pt, Pd, Ru), forming complexes with potential catalytic or medicinal applications .

-

Example : Reaction with [RuCl₂(p-cymene)]₂ yields a Ru(II) complex with enhanced anticancer activity .

Multi-Component Reactions (MCRs)

The thiazole scaffold participates in MCRs to generate fused heterocycles:

-

Pyran Formation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) and malononitrile in DMF to form pyran derivatives .

| MCR Type | Components | Product | Application | Source |

|---|---|---|---|---|

| Pyran Synthesis | Aldehyde, malononitrile | Pyran-thiazole hybrid | Anticancer agents |

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to regenerate the free base form, altering solubility and reactivity.

Structural Influence on Reactivity

| Ring/Group | Reactivity Profile | Dominant Reaction Types |

|---|---|---|

| Thiazole | Nucleophilic substitution (C2), electrophilic substitution (C4/C5) | Alkylation, halogenation |

| Pyridine | Electrophilic substitution (C5), coordination chemistry | Nitration, metal complexation |

| Furan | Electrophilic substitution (C2/C5), Diels-Alder reactions | Nitration, bromination |

Key Research Findings

-

Antimicrobial Derivatives : Alkylation at the thiazole NH group enhances antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).

-

Anticancer Hybrids : Suzuki-coupled biaryl derivatives show IC₅₀ values of 1.6–7.4 µM against breast cancer (MCF-7) cells .

-

Catalytic Applications : Ru(II) complexes exhibit dual functionality as anticancer agents and oxidation catalysts (TOF: 120 h⁻¹) .

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Studies have indicated that derivatives of thiazole compounds, including those with furan and pyridine substitutions, show significant antimicrobial properties against various pathogens. For instance, compounds similar to 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Research has highlighted the potential anticancer properties of thiazole derivatives. In particular, compounds that inhibit key enzymes involved in cancer cell proliferation have been identified. For example, some derivatives showed IC50 values in the micromolar range against non-small cell lung cancer and breast cancer cell lines, indicating promising anticancer activity .

Enzyme Inhibition

The mechanism of action often involves the inhibition of specific enzymes or modulation of receptor activity. This can lead to therapeutic effects in conditions such as inflammation, hypertension, and cancer .

Case Studies

Several studies have documented the efficacy of thiazole-based compounds in clinical research:

- Antifungal Activity : A study synthesized novel thiazole derivatives that exhibited antifungal activity against Candida species, outperforming traditional antifungal agents like fluconazole .

- Anticancer Research : Another investigation focused on thiazole derivatives targeting dihydrofolate reductase (DHFR), crucial for DNA synthesis in cancer cells. Compounds showed significant inhibitory activity with low IC50 values against various cancer types .

作用機序

The mechanism of action of 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include inhibition of key enzymes or modulation of receptor activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is compared with three analogs:

Structural and Electronic Comparisons

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|---|

| 4-(Furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine HCl | 307.76 | 1.8 | ~10 (in water) | Thiazole, Furan, Pyridine |

| N-(Pyridin-3-yl)thiazol-2-amine | 177.22 | 1.2 | ~25 | Thiazole, Pyridine |

| 4-(Furan-2-yl)thiazol-2-amine | 166.19 | 1.5 | ~15 | Thiazole, Furan |

| 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | 178.21 | 0.9 | ~30 | Thiadiazole, Pyridine |

Key Observations :

- The hydrochloride derivative exhibits reduced solubility compared to non-salt analogs due to ionic interactions in aqueous media.

Computational Studies on Reactivity and Stability

Density functional theory (DFT) analyses, such as those employing the Becke three-parameter hybrid functional (B3LYP), reveal that the compound’s frontier molecular orbitals (HOMO-LUMO gap: ~4.1 eV) are influenced by conjugation between the thiazole and furan rings. This contrasts with N-(pyridin-3-yl)thiazol-2-amine, which shows a narrower gap (~3.7 eV), suggesting higher reactivity .

Research Findings and Methodological Considerations

- Thermochemical Accuracy : The Colle-Salvetti correlation-energy functional, when integrated with gradient corrections, provides reliable estimates of correlation energies for heterocycles, aiding in solubility and stability predictions .

- Synthetic Challenges : The hydrochloride form introduces synthetic complexity, including purification hurdles, compared to neutral analogs.

生物活性

4-(Furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring integrated with furan and pyridine moieties, which contribute to its biological activities. The molecular formula is , and it is classified as a thiazole derivative.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. The most potent analogs showed effective antiproliferative activity against various human cancer cell lines, including SGC-7901, with IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine | SGC-7901 | 12 | Tubulin polymerization inhibition |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 (Lung) | 8 | Disruption of microtubule dynamics |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | MCF7 (Breast) | 10 | Induction of apoptosis |

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. In vitro studies have shown that 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit bacterial growth, potentially serving as lead compounds for antibiotic development .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-(Furan-3-yl)-N-(pyridin-3-yl)thiazol-2-am hydrochloride | Staphylococcus aureus | 31.25 |

| Thiazole derivative X | Escherichia coli | 15 |

| Thiazole derivative Y | Pseudomonas aeruginosa | 20 |

Mechanistic Studies

Molecular docking studies have provided insights into the mechanisms by which these compounds exert their effects. For example, binding affinity studies indicate that the compound interacts with the colchicine binding site on tubulin, which is critical for its anticancer activity. Additionally, alterations in mitochondrial membrane potential have been observed in treated cells, indicating potential pathways for inducing apoptosis .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

- Anticancer Efficacy : A clinical trial involving a thiazole derivative similar to the compound showed promising results in reducing tumor size in patients with advanced solid tumors.

- Antimicrobial Resistance : Research has indicated that thiazole derivatives can overcome resistance mechanisms in bacteria, making them valuable candidates for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride?

- Methodological Answer : A viable approach involves coupling thiazole-2-amine derivatives with functionalized pyridine and furan precursors. For example, copper-catalyzed cross-coupling reactions (e.g., using CuBr) in the presence of cesium carbonate as a base can facilitate C–N bond formation between heterocyclic moieties . Solvent selection (e.g., DMSO or DMF) and reflux conditions (~90°C for 3–48 hours) are critical for yield optimization. Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (DMSO/water mixtures) are recommended .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on characteristic shifts: pyridinyl protons (δ 8.5–9.0 ppm), furanyl protons (δ 6.5–7.5 ppm), and thiazole NH (δ ~10–12 ppm). Compare with analogous thiazole-pyridine systems .

- HRMS (ESI) : Confirm molecular weight ([M+H]+ or [M-Cl]+ for the hydrochloride salt) with <2 ppm error .

- IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .

Q. What safety protocols are recommended for handling thiazole derivatives like this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Refer to SDS guidelines for similar thiazole compounds (e.g., 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine), which recommend immediate washing with soap/water after exposure and medical consultation for irritation .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and optimization of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for heterocyclic coupling .

- Machine Learning : Train models on existing thiazole synthesis data to predict optimal catalysts (e.g., Cu vs. Pd) or solvent systems. ICReDD’s integrated computational-experimental framework demonstrates reduced trial-and-error cycles by 40–60% .

- Molecular Dynamics : Simulate solubility and stability of the hydrochloride salt in aqueous/organic mixtures to guide crystallization .

Q. How to address contradictory yield outcomes when varying catalysts in cross-coupling reactions?

- Methodological Answer :

- Control Experiments : Compare Cu(I) catalysts (e.g., CuBr) with Pd-based systems. For example, Cu(I) may favor C–N bond formation in polar aprotic solvents, while Pd catalysts require ligand optimization (e.g., Xantphos) .

- Kinetic Analysis : Monitor reaction progress via TLC or in situ NMR to identify side reactions (e.g., dehalogenation or dimerization). Adjust temperature or base strength (e.g., Cs2CO3 vs. K2CO3) to suppress byproducts .

Q. What strategies elucidate the structure-activity relationship (SAR) of the furan and pyridine moieties?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituted furans (e.g., 2-methylfuran) or pyridines (e.g., 4-aminopyridine) to assess electronic effects on bioactivity .

- Molecular Docking : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock. The pyridine’s nitrogen may hydrogen-bond with active-site residues, while the furan’s π-system could enhance binding affinity .

- Pharmacokinetic Profiling : Measure lipophilicity (logP) and metabolic stability via HPLC-MS. The furan’s oxygen may improve aqueous solubility compared to phenyl analogs .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported melting points for similar thiazole derivatives?

- Methodological Answer :

- Purity Assessment : Reanalyze samples via DSC (Differential Scanning Calorimetry) to detect impurities affecting melting ranges .

- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphism. For example, hydrochloride salts may form different hydrates (e.g., monohydrate vs. anhydrous) .

Analytical Validation

Q. What HPLC parameters ensure reliable quantification of this compound in biological matrices?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。